magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
CAS No.:
Cat. No.: VC18871514
Molecular Formula: C48H28MgN4O8
Molecular Weight: 813.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H28MgN4O8 |
|---|---|
| Molecular Weight | 813.1 g/mol |
| IUPAC Name | magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
| Standard InChI | InChI=1S/C48H30N4O8.Mg/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
| Standard InChI Key | NELWJRVFEQEIAZ-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mg+2] |
Introduction
Structural Characteristics and Molecular Configuration
Core Porphyrin Architecture
The compound belongs to the porphyrin family, which consists of four pyrrole subunits interconnected via methine bridges to form a planar, conjugated macrocycle. The magnesium ion occupies the central cavity, coordinating with the four pyrrolic nitrogen atoms. This coordination stabilizes the porphyrin’s π-electron system, enabling efficient electron transfer during redox reactions.
Substituent Effects on Solubility and Reactivity
Three 4-carboxyphenyl groups are attached at the 10, 15, and 20 positions of the porphyrin ring, while a benzoic acid moiety is linked at the 5-position. These substituents introduce carboxylate functionalities that enhance aqueous solubility and provide sites for further chemical modification. The presence of multiple carboxylic acid groups also facilitates interactions with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions.
Table 1: Key Structural Descriptors
Synthesis and Manufacturing Considerations
General Synthetic Pathways
The synthesis involves three primary steps: (1) preparation of the free-base porphyrin precursor, (2) metalation with magnesium, and (3) functionalization with carboxyphenyl groups. The free-base porphyrin is typically synthesized via Adler-Longo or Lindsey condensation methods, followed by purification using column chromatography. Metalation is achieved by refluxing the porphyrin with magnesium acetate in a mixed solvent system, yielding the magnesium-porphyrin complex.
Challenges in Carboxyphenyl Functionalization
Introducing the carboxyphenyl groups requires careful control of reaction conditions to avoid decarboxylation or undesired side reactions. Microwave-assisted synthesis has been explored to improve yield and reduce reaction time, though detailed protocols remain proprietary. Post-synthetic modifications, such as ester hydrolysis, are often necessary to generate the final carboxylic acid functionalities.
Mechanistic Insights and Biological Applications
Antioxidant Activity and Redox Cycling
The compound acts as a broad-spectrum antioxidant by catalytically scavenging superoxide (), peroxynitrite (), and lipid peroxyl radicals . The magnesium center facilitates one-electron transfer reactions, while the conjugated porphyrin ring stabilizes radical intermediates . Comparative studies with manganese porphyrins suggest that magnesium derivatives exhibit lower redox potentials, making them suitable for applications in environments with mild oxidative stress .
Physicochemical Properties and Analytical Characterization
Spectral Signatures
UV-Vis spectroscopy reveals characteristic absorption maxima at 422 nm (Soret band) and 518, 555, 595, and 652 nm (Q bands). Fluorescence emission peaks at 655 nm, with a quantum yield of 0.12 in aqueous solution.
Solubility and Stability Profiles
The compound displays pH-dependent solubility: fully soluble in alkaline aqueous solutions (pH >8) due to carboxylate deprotonation, but precipitates in acidic conditions (pH <5). Thermal gravimetric analysis (TGA) shows stability up to 250°C, with decomposition occurring via decarboxylation and porphyrin ring degradation.
Table 2: Physicochemical Data
| Property | Value/Condition | Method | Source Citation |
|---|---|---|---|
| Molar Absorptivity | UV-Vis Spectroscopy | ||
| Aqueous Solubility | 12 mg/mL (pH 8.5, 25°C) | Gravimetric Analysis | |
| Melting Point | >300°C (decomposes) | Differential Scanning Calorimetry |
Comparative Analysis with Related Metalloporphyrins
Magnesium vs. Manganese Derivatives
While manganese porphyrins (e.g., MnTE-2-PyP) exhibit higher catalytic activity in superoxide dismutation, magnesium derivatives demonstrate superior stability in physiological pH ranges . The lower charge density of compared to reduces nonspecific binding to serum proteins, potentially improving bioavailability .
Carboxyphenyl vs. Sulfonated Porphyrins
Sulfonated porphyrins generally show higher water solubility but lack the modular derivatization capacity of carboxyphenyl-substituted analogs. The carboxylic acid groups in this compound allow covalent conjugation to nanoparticles and polymers, expanding its utility in drug delivery systems.
Future Directions and Challenges
Enhancing Bioavailability
Current formulations suffer from rapid renal clearance due to the compound’s hydrophilic nature. Encapsulation in liposomes or conjugation to albumin is being explored to prolong circulation time.
Expanding Therapeutic Applications
Ongoing studies investigate its use in neurodegenerative diseases, where oxidative stress plays a key pathogenic role. Preliminary in vitro data show protection of neuronal cells from -induced apoptosis at IC values of 12.5 μM .
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